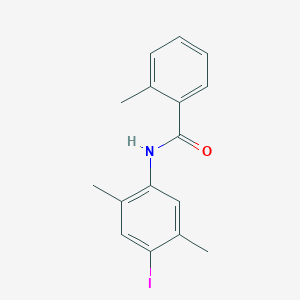![molecular formula C18H21N3O3S B244657 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244657.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
作用机制
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. These enzymes are involved in various biological processes, including inflammation and cancer progression. By inhibiting their activity, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, the compound has been shown to have anti-viral activity against a variety of viruses, including HIV-1 and herpes simplex virus.
实验室实验的优点和局限性
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also some limitations to the use of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments. The compound can be toxic at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new therapeutics based on the compound. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has shown promise as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to develop new drugs based on the compound.
Another area of interest is the elucidation of the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Despite extensive research, the precise mechanism by which the compound exerts its biological effects is not fully understood. Further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential targets for drug development.
Finally, there is a need for further studies on the toxicity and safety of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. While the compound has shown promise as a potential therapeutic agent, its toxicity at high concentrations may limit its use in certain applications. Further studies are needed to fully understand the toxicity and safety profile of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential side effects of the compound.
合成方法
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been described in the literature. The compound can be prepared by reacting 4-(methylsulfonyl)-1-piperazine with 4-aminobenzamide in the presence of a suitable catalyst. The resulting product can be purified by various methods, including column chromatography and recrystallization.
科学研究应用
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in a variety of scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)21-13-11-20(12-14-21)17-9-7-16(8-10-17)19-18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22) |
InChI 键 |
MBZLWGBIORLZJJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
溶解度 |
1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)